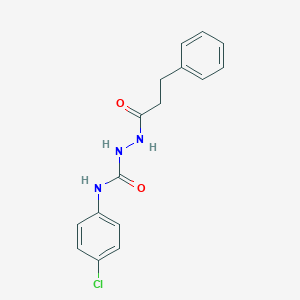
3,3-dimethyl-2-butanone O-(4-biphenylylcarbonyl)oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Dimethyl-2-butanone O-([1,1’-biphenyl]-4-ylcarbonyl)oxime is a chemical compound with a complex structure, combining elements of both ketones and oximes
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-dimethyl-2-butanone O-([1,1’-biphenyl]-4-ylcarbonyl)oxime typically involves the reaction of 3,3-dimethyl-2-butanone with hydroxylamine hydrochloride to form the oxime. This intermediate is then reacted with 4-biphenylcarbonyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and bases like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3,3-Dimethyl-2-butanone O-([1,1’-biphenyl]-4-ylcarbonyl)oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime can be reduced to the corresponding amine.
Substitution: The biphenylcarbonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Nitrile oxides.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3,3-Dimethyl-2-butanone O-([1,1’-biphenyl]-4-ylcarbonyl)oxime has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to form stable complexes with metal ions.
Medicine: Explored for its potential therapeutic properties, including antifungal and antibacterial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 3,3-dimethyl-2-butanone O-([1,1’-biphenyl]-4-ylcarbonyl)oxime involves its interaction with molecular targets such as enzymes and metal ions. The oxime group can coordinate with metal ions, inhibiting the activity of metalloenzymes. Additionally, the biphenylcarbonyl group can interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3-Dimethyl-2-butanone: A simpler ketone without the oxime and biphenylcarbonyl groups.
Pinacolone oxime: Similar structure but lacks the biphenylcarbonyl group.
4-Biphenylcarbonyl chloride: A precursor used in the synthesis of the target compound.
Uniqueness
3,3-Dimethyl-2-butanone O-([1,1’-biphenyl]-4-ylcarbonyl)oxime is unique due to the presence of both the oxime and biphenylcarbonyl groups, which confer distinct reactivity and binding properties. This combination allows for versatile applications in various fields, distinguishing it from simpler analogs .
Eigenschaften
Molekularformel |
C19H21NO2 |
|---|---|
Molekulargewicht |
295.4 g/mol |
IUPAC-Name |
[(E)-3,3-dimethylbutan-2-ylideneamino] 4-phenylbenzoate |
InChI |
InChI=1S/C19H21NO2/c1-14(19(2,3)4)20-22-18(21)17-12-10-16(11-13-17)15-8-6-5-7-9-15/h5-13H,1-4H3/b20-14+ |
InChI-Schlüssel |
OUTDSUCTRCQKCW-XSFVSMFZSA-N |
SMILES |
CC(=NOC(=O)C1=CC=C(C=C1)C2=CC=CC=C2)C(C)(C)C |
Isomerische SMILES |
C/C(=N\OC(=O)C1=CC=C(C=C1)C2=CC=CC=C2)/C(C)(C)C |
Kanonische SMILES |
CC(=NOC(=O)C1=CC=C(C=C1)C2=CC=CC=C2)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-{[(4-CHLOROPHENYL)CARBAMOYL]AMINO}-2-NITROBENZAMIDE](/img/structure/B324080.png)

![1-(4-Chlorophenyl)-3-[4-(diethylamino)phenyl]urea](/img/structure/B324082.png)
![N-[4-[(4-chlorophenyl)carbamoylamino]phenyl]-N-methylacetamide](/img/structure/B324085.png)





![1-[[(E)-[4-(diethylamino)-6-oxocyclohexa-2,4-dien-1-ylidene]methyl]amino]-3-phenylurea](/img/structure/B324099.png)

![2-[(3-Chloro-2-methylphenyl)hydrazono]-2-cyanoacetamide](/img/structure/B324102.png)
